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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of NI-57, a potent and

selective chemical probe for the bromodomains of the BRPF (Bromodomain and PHD Finger-

containing) protein family. This document consolidates key quantitative data, detailed

experimental methodologies, and visual representations of associated signaling pathways and

workflows to facilitate its use in research and drug discovery.

Core Concepts: BRPF1 and the MOZ/MORF
Complexes
BRPF1 is a crucial scaffolding protein that plays a pivotal role in the assembly of the MOZ

(Monocytic Leukemia Zinc Finger Protein) and MORF (MOZ-Related Factor) histone

acetyltransferase (HAT) complexes.[1] These complexes are essential for regulating gene

expression through the acetylation of histones, a key epigenetic modification. The BRPF1

protein contains several functional domains, including a bromodomain that recognizes and

binds to acetylated lysine residues on histones, thereby targeting the HAT complex to specific

chromatin regions.

Dysregulation of BRPF1 and the MOZ/MORF complexes has been implicated in various

diseases, including cancer. Consequently, small molecule inhibitors of the BRPF1

bromodomain, such as NI-57, are valuable tools for dissecting the biological functions of these

complexes and represent potential therapeutic avenues.
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NI-57: A Potent and Selective BRPF Bromodomain
Inhibitor
NI-57 is a chemical probe developed through a collaboration between the Structural Genomics

Consortium (SGC) and University College London (UCL).[1] It acts as a potent and selective

antagonist of the BRPF family of bromodomains.

Quantitative Data Summary
The following tables summarize the key in vitro and cellular quantitative data for NI-57.

Table 1: In Vitro Binding Affinity and Potency of NI-57

Target Assay Type Value Reference

BRPF1B
Isothermal Titration

Calorimetry (ITC)
Kd = 31 nM [1]

BRPF2
Isothermal Titration

Calorimetry (ITC)
Kd = 108 nM [1]

BRPF3
Isothermal Titration

Calorimetry (ITC)
Kd = 408 nM [1]

BRPF1 AlphaScreen IC50 = 114 nM [1]

BRD9
Isothermal Titration

Calorimetry (ITC)
Kd = 1 µM [1]

BRD4
Isothermal Titration

Calorimetry (ITC)
Kd = 3.9 µM [1]

Table 2: Cellular Activity of NI-57
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Assay Type Cell Line Target Effect
Concentrati
on

Reference

FRAP U2OS BRPF2

Accelerated

fluorescence

recovery

1 µM [1]

NanoBRET HEK293 BRPF1B

Displacement

from Histone

H3.3

IC50 = 0.07

µM

CETSA - BRPF1B

Increased

thermal

stability

-

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization

of NI-57. These protocols are based on established techniques and information from the

primary literature describing similar BRPF inhibitors.

Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy

(ΔS) of NI-57 to the BRPF1B bromodomain.

Methodology:

Protein and Ligand Preparation:

Recombinant human BRPF1B bromodomain (residues 625-735) is expressed in E. coli

and purified to >95% purity.

The purified protein is dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH

7.5, 150 mM NaCl, 0.5 mM TCEP).

NI-57 is dissolved in 100% DMSO to create a high-concentration stock solution and then

diluted into the ITC buffer to the final desired concentration, ensuring the final DMSO
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concentration is matched in both the syringe and the cell (typically <1%).

ITC Experiment:

Experiments are performed on a MicroCal ITC200 instrument at 25°C.

The sample cell is filled with the BRPF1B bromodomain solution (e.g., 20 µM).

The injection syringe is filled with the NI-57 solution (e.g., 200 µM).

The titration consists of an initial 0.4 µL injection followed by 19 subsequent 2 µL injections

at 150-second intervals.

Data Analysis:

The raw titration data are integrated, corrected for the heat of dilution, and analyzed using

the Origin software (MicroCal) with a one-site binding model to determine the

thermodynamic parameters.

AlphaScreen Assay
Objective: To determine the in vitro inhibitory potency (IC50) of NI-57 against the BRPF1

bromodomain.

Methodology:

Reagents:

His-tagged BRPF1B bromodomain.

Biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac).

Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (PerkinElmer).

Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

Assay Procedure:

The assay is performed in 384-well ProxiPlates.
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A solution of His-BRPF1B and biotin-H4K12ac peptide is prepared in assay buffer.

Serial dilutions of NI-57 in DMSO are added to the wells, followed by the protein-peptide

mix.

The plate is incubated at room temperature for 30 minutes.

A suspension of Donor and Acceptor beads is added to all wells.

The plate is incubated in the dark at room temperature for 1 hour.

Data Acquisition and Analysis:

The AlphaScreen signal is read on an EnVision plate reader.

The IC50 values are calculated by fitting the data to a four-parameter dose-response

curve using GraphPad Prism.

Fluorescence Recovery After Photobleaching (FRAP)
Assay
Objective: To assess the ability of NI-57 to displace BRPF2 from chromatin in living cells.

Methodology:

Cell Culture and Transfection:

U2OS cells are cultured in DMEM supplemented with 10% FBS.

Cells are seeded in glass-bottom dishes and transfected with a plasmid encoding a GFP-

BRPF2 fusion protein.

Compound Treatment and Imaging:

24 hours post-transfection, the cell medium is replaced with fresh medium containing NI-

57 (e.g., 1 µM) or vehicle (DMSO).

Cells are incubated for 1-2 hours.
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Live-cell imaging is performed on a confocal microscope equipped with a live-cell chamber

maintained at 37°C and 5% CO2.

FRAP Experiment:

A defined region of interest (ROI) within the nucleus is bleached using a high-intensity

laser pulse.

Fluorescence recovery within the bleached ROI is monitored by acquiring images at

regular time intervals post-bleaching.

Data Analysis:

The fluorescence intensity in the bleached region over time is measured and normalized.

The mobile fraction and the half-time of recovery (t1/2) are calculated by fitting the

recovery curve to an exponential function. A faster recovery indicates displacement of the

protein from chromatin.

Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of NI-57 with BRPF1B in a cellular context by

measuring changes in protein thermal stability.

Methodology:

Cell Treatment and Heating:

Cells are treated with NI-57 or vehicle (DMSO) for a defined period.

The cells are harvested, washed, and resuspended in PBS.

The cell suspension is divided into aliquots, and each aliquot is heated to a specific

temperature for 3 minutes, followed by cooling.

Protein Extraction and Analysis:

Cells are lysed by freeze-thaw cycles.
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The soluble fraction is separated from the precipitated proteins by centrifugation.

The amount of soluble BRPF1B in the supernatant is quantified by Western blotting or

other protein detection methods.

Data Analysis:

The band intensities of soluble BRPF1B at different temperatures are quantified.

A melting curve is generated by plotting the percentage of soluble protein as a function of

temperature. A shift in the melting curve to a higher temperature in the presence of NI-57

indicates target engagement and stabilization.

NanoBRET™ Target Engagement Assay
Objective: To quantify the apparent affinity of NI-57 for BRPF1B in live cells.

Methodology:

Cell Preparation:

HEK293 cells are transiently transfected with a vector expressing BRPF1B fused to

NanoLuc® luciferase.

Assay Procedure:

Transfected cells are harvested and resuspended in Opti-MEM.

A fluorescent tracer that binds to the BRPF1B bromodomain is added to the cell

suspension.

Serial dilutions of NI-57 are added to the cells.

The NanoBRET™ substrate (furimazine) is added to initiate the luminescence reaction.

Data Acquisition and Analysis:

The donor (NanoLuc®) and acceptor (tracer) emissions are measured using a plate

reader equipped with appropriate filters.
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The BRET ratio is calculated.

The IC50 value is determined by plotting the BRET ratio against the concentration of NI-57

and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key

signaling pathways involving BRPF1 and the general workflows for the experimental protocols.

Signaling Pathways

BRPF1 in the MOZ/MORF HAT Complex Signaling Pathway
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Caption: BRPF1 as a scaffold in the MOZ/MORF HAT complex.
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BRPF1 Inhibition Impact on Cell Cycle and p53 Pathway
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Caption: Impact of BRPF1 inhibition on cell cycle and p53 pathways.
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Experimental Workflows

Isothermal Titration Calorimetry (ITC) Workflow
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Caption: Workflow for Isothermal Titration Calorimetry.
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General Cellular Assay Workflow (FRAP/CETSA/NanoBRET)
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Caption: General workflow for cell-based assays.
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Conclusion
NI-57 is a valuable and well-characterized chemical probe for the BRPF family of

bromodomains. Its potency, selectivity, and demonstrated cellular activity make it an essential

tool for elucidating the biological roles of BRPF1 and the MOZ/MORF HAT complexes in health

and disease. This guide provides the necessary technical information to enable researchers to

effectively utilize NI-57 in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b1574518?utm_src=pdf-custom-synthesis
https://www.thesgc.org/chemical-probes/ni-57
https://www.benchchem.com/product/b1574518#brpf1b-inhibitor-ni-57
https://www.benchchem.com/product/b1574518#brpf1b-inhibitor-ni-57
https://www.benchchem.com/product/b1574518#brpf1b-inhibitor-ni-57
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1574518?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

